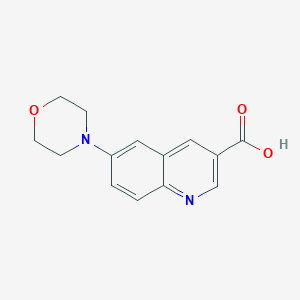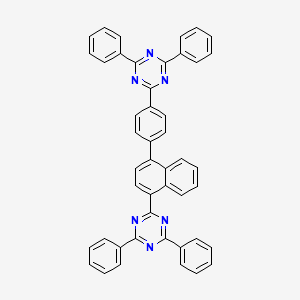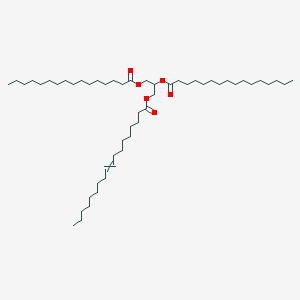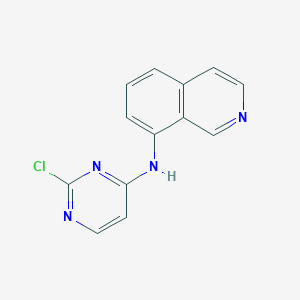
6-Morpholinoquinoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Morpholinoquinoline-3-carboxylic Acid is a heterocyclic compound that features a quinoline core substituted with a morpholine ring at the 6-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinoquinoline-3-carboxylic Acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline-3-carboxylic acid can be reacted with morpholine under basic conditions to yield the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the quinoline core or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides can be employed.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Morpholinoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 6-Morpholinoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline-3-carboxylic Acid: Similar structure but with a methoxy group instead of a morpholine ring.
Quinoline-3-carboxylic Acid: Lacks the morpholine ring, making it less soluble and bioavailable.
6-Chloroquinoline-3-carboxylic Acid: Contains a chloro group instead of a morpholine ring, leading to different reactivity and applications.
Uniqueness: 6-Morpholinoquinoline-3-carboxylic Acid is unique due to the presence of the morpholine ring, which enhances its solubility, bioavailability, and potential for forming hydrogen bonds with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
6-morpholin-4-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-7-10-8-12(1-2-13(10)15-9-11)16-3-5-19-6-4-16/h1-2,7-9H,3-6H2,(H,17,18) |
InChI-Schlüssel |
FGKRZJPYZNJAQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=CC(=CN=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)





![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)

